molecular formula C16H17NOS B2764786 2-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide CAS No. 1207034-30-7

2-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide

Cat. No.: B2764786
CAS No.: 1207034-30-7
M. Wt: 271.38
InChI Key: SIBRIVNARLWNKQ-UHFFFAOYSA-N
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Description

2-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide is a synthetic organic compound that features a benzamide core with a thiophene-substituted cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide typically involves the following steps:

    Formation of the cyclopropyl intermediate: This can be achieved through a cyclopropanation reaction, where a thiophene derivative is reacted with a suitable cyclopropanating agent.

    Amidation reaction: The cyclopropyl intermediate is then reacted with 2-methylbenzoyl chloride in the presence of a base to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzamide can be reduced to form the corresponding amine.

    Substitution: The benzamide and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Material Science: The compound’s unique structure makes it suitable for use in the development of organic semiconductors and other advanced materials.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide: shares similarities with other thiophene-substituted benzamides and cyclopropyl derivatives.

    Thiophene-based compounds: These include various thiophene derivatives used in medicinal chemistry and material science.

    Benzamide derivatives: Compounds such as N-(2-methylphenyl)benzamide and other substituted benzamides.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

2-methyl-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NOS/c1-12-5-2-3-6-13(12)15(18)17-11-16(8-9-16)14-7-4-10-19-14/h2-7,10H,8-9,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBRIVNARLWNKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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